
Xanthocillin X dimethyl ether
Overview
Description
Xanthocillin X permethyl ether is a natural compound isolated from fungal extracts. It is known for its ability to lower amyloid-beta 42 levels, which is significant in the context of neurodegenerative diseases such as Alzheimer’s disease . The compound has a molecular formula of C20H16N2O2 and a molecular weight of 316.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xanthocillin X permethyl ether is typically isolated from fungal extracts, specifically from the Basipetospora species . The extraction process involves culturing the fungus under specific conditions and then isolating the compound using various chromatographic techniques.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound’s production on a larger scale would likely involve optimizing the fungal culture conditions and improving the extraction and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Xanthocillin X permethyl ether undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Xanthocillin X permethyl ether has a wide range of scientific research applications :
Chemistry: It is used as a model compound in studying the reactivity of isonitrile functional groups.
Biology: The compound’s ability to lower amyloid-beta 42 levels makes it a valuable tool in neurodegenerative disease research.
Industry: The compound’s antifungal properties make it useful in developing antifungal agents.
Mechanism of Action
Xanthocillin X permethyl ether exerts its effects through several mechanisms :
Amyloid-beta 42 Lowering: The compound reduces amyloid-beta 42 levels, which is beneficial in the context of Alzheimer’s disease.
Antibacterial Activity: It binds to copper (II) ions, disrupting copper-dependent enzymes in bacteria.
Antifungal Activity: The compound’s antifungal properties are attributed to its ability to disrupt fungal cell wall synthesis.
Comparison with Similar Compounds
Xanthocillin X: The parent compound from which Xanthocillin X permethyl ether is derived.
Isonitrile Compounds: Other isonitrile-containing natural products that exhibit similar antibacterial and antifungal properties.
Uniqueness: Xanthocillin X permethyl ether is unique due to its dual activity as an amyloid-beta 42 lowering agent and its potent antibacterial and antifungal properties. Its ability to bind copper (II) ions and disrupt copper-dependent enzymes sets it apart from other similar compounds .
Properties
IUPAC Name |
1-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-21-19(13-15-5-9-17(23-3)10-6-15)20(22-2)14-16-7-11-18(24-4)12-8-16/h5-14H,3-4H3/b19-13-,20-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKZMXOJMQCHRI-AXPXABNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)OC)[N+]#[C-])[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\[N+]#[C-])/C(=C/C2=CC=C(C=C2)OC)/[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001146596 | |
| Record name | 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4464-33-9 | |
| Record name | 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4464-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthocillin dimethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004464339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANTHOCILLIN X DIMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2QBX70049 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




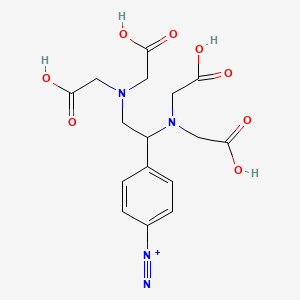
![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B1240151.png)
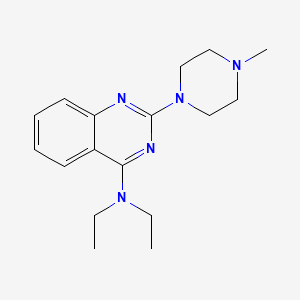
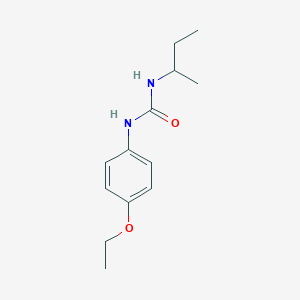
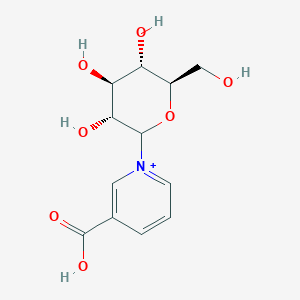
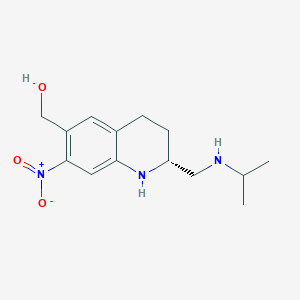


![3-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1-phenyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B1240162.png)

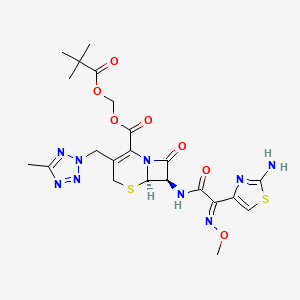
![2-[(n-Butoxycarbonylmethyl)sulfinyl]thiazolo[5,4-b]pyridine](/img/structure/B1240166.png)
